Lrrk2/nuak1/tyk2-IN-1: A Comprehensive Technical Guide to its Mechanism of Action
Lrrk2/nuak1/tyk2-IN-1: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lrrk2/nuak1/tyk2-IN-1, also identified as compound 226, is a potent small molecule inhibitor targeting three distinct kinases: Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). This multi-targeted inhibitor demonstrates significant potential in preclinical research, particularly in the fields of neurodegenerative and autoimmune diseases. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.
Core Mechanism of Action
Lrrk2/nuak1/tyk2-IN-1 functions as a multi-kinase inhibitor, demonstrating high potency against LRRK2 (both wild-type and the pathogenic G2019S mutant), NUAK1, and TYK2. The primary mechanism of action is the competitive inhibition of the ATP-binding site of these kinases, thereby preventing the phosphorylation of their downstream substrates and disrupting their respective signaling cascades.
Quantitative Inhibitory Activity
The inhibitory potency of Lrrk2/nuak1/tyk2-IN-1 has been quantified using time-resolved fluorescence resonance energy transfer (TR-FRET) and homogeneous time-resolved fluorescence (HTRF) kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| LRRK2 (Wild-Type) | < 10 |
| LRRK2 (G2019S Mutant) | < 10 |
| NUAK1 | < 10 |
| TYK2 | < 10 |
Signaling Pathways and Inhibition
LRRK2 Signaling Pathway
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in a variety of cellular processes, and its dysfunction is strongly linked to Parkinson's disease. A key downstream signaling event of LRRK2 is the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular vesicular trafficking. The G2019S mutation, the most common LRRK2 mutation associated with Parkinson's disease, leads to increased kinase activity.
Inhibition of LRRK2 by Lrrk2/nuak1/tyk2-IN-1 blocks the phosphorylation of Rab GTPases, such as Rab8 and Rab10. This prevents the downstream consequences of LRRK2 hyperactivation, including defects in ciliogenesis and lysosomal function.[1][2][3][4][5]
NUAK1 Signaling Pathway
NUAK1, also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related family of kinases. It is a key regulator of cellular processes such as cell adhesion, migration, and senescence. NUAK1 is activated by the upstream kinase LKB1.[6][7] Downstream, NUAK1 phosphorylates several substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1) and the tumor suppressor LATS1 (Large Tumor Suppressor Kinase 1).[6][7][8][9][10] Phosphorylation of MYPT1 by NUAK1 inhibits the activity of the associated protein phosphatase 1 (PP1), leading to increased phosphorylation of the myosin light chain and subsequent regulation of cell adhesion and motility.
By inhibiting NUAK1, Lrrk2/nuak1/tyk2-IN-1 prevents the phosphorylation of MYPT1 and LATS1, thereby modulating cellular adhesion, migration, and cell cycle progression.
TYK2 Signaling Pathway
TYK2 is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It plays a crucial role in cytokine signaling pathways that are central to the immune response. Upon cytokine binding to their receptors, TYK2 is activated and subsequently phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins.[11][12][13][14] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immunity.
Lrrk2/nuak1/tyk2-IN-1 inhibits TYK2, thereby blocking the phosphorylation of STATs and attenuating the downstream inflammatory signaling cascade.[15] This mechanism of action underlies the potential therapeutic application of this inhibitor in autoimmune and inflammatory diseases.
Experimental Protocols
The following are generalized protocols for the kinase assays used to determine the inhibitory activity of Lrrk2/nuak1/tyk2-IN-1, based on standard methodologies for TR-FRET LanthaScreen and HTRF assays.
TR-FRET LanthaScreen Eu Kinase Binding Assay (for LRRK2 and NUAK1)
Objective: To measure the binding of the inhibitor to the target kinase.
Principle: This assay is based on the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competes with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.
Materials:
-
Recombinant LRRK2 or NUAK1 kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Fluorescently labeled kinase tracer
-
Assay buffer
-
Lrrk2/nuak1/tyk2-IN-1 (compound 226)
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Dilution: Prepare a serial dilution of Lrrk2/nuak1/tyk2-IN-1 in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-anti-Tag antibody in the assay buffer.
-
Tracer Solution: Prepare a solution of the fluorescent tracer in the assay buffer.
-
Reaction Assembly: Add the kinase/antibody mixture to the wells containing the inhibitor.
-
Initiation: Add the tracer solution to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
HTRF Kinase Assay (for TYK2)
Objective: To measure the enzymatic activity of the kinase in the presence of the inhibitor.
Principle: This assay quantifies the phosphorylation of a biotinylated substrate by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin-XL665 brings the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.
Materials:
-
Recombinant TYK2 kinase
-
Biotinylated substrate peptide
-
ATP
-
HTRF Kinase Assay Buffer
-
HTRF Detection Reagents (Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665)
-
Lrrk2/nuak1/tyk2-IN-1 (compound 226)
-
384-well microplates
-
Plate reader capable of HTRF measurements
Procedure:
-
Compound Dilution: Prepare a serial dilution of Lrrk2/nuak1/tyk2-IN-1 in DMSO and then in the kinase assay buffer.
-
Assay Plate Preparation: Add the diluted inhibitor or DMSO to the wells of a 384-well plate.
-
Kinase and Substrate Addition: Add the TYK2 kinase and the biotinylated substrate to the wells.
-
Reaction Initiation: Add ATP to all wells to start the phosphorylation reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Add the HTRF detection reagents (a mixture of the anti-phospho antibody and streptavidin-XL665 in detection buffer containing EDTA to stop the reaction) to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to bind.
-
Detection: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50 value.
Conclusion
Lrrk2/nuak1/tyk2-IN-1 is a potent, multi-targeted inhibitor of LRRK2, NUAK1, and TYK2. Its ability to simultaneously modulate these three distinct signaling pathways highlights its potential as a valuable research tool for investigating the complex biology of neurodegenerative and autoimmune diseases. The detailed mechanistic insights and experimental frameworks provided in this guide are intended to support further research and development efforts in leveraging the therapeutic potential of this and similar multi-kinase inhibitors.
References
- 1. portlandpress.com [portlandpress.com]
- 2. LRRK2 phosphorylation status and kinase activity regulate (macro)autophagy in a Rab8a/Rab10-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct profiles of LRRK2 activation and Rab GTPase phosphorylation in clinical samples from different PD cohorts | Parkinson's Disease [michaeljfox.org]
- 5. An Update on the Interplay between LRRK2, Rab GTPases and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Interplay between Polo kinase, LKB1-activated NUAK1 kinase, PP1βMYPT1 phosphatase complex and the SCFβTrCP E3 ubiquitin ligase. | Sigma-Aldrich [merckmillipore.com]
- 11. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 12. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Jak/STAT Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 14. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactome | TYK2-dependent STAT1 and STAT3 phosphorylation [reactome.org]
